4-Cyclopropoxy-2-iodo-5-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound is characterized by the presence of cyclopropoxy, iodo, and isopropoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-5-isopropoxypyridine can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-5-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-5-isopropoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-5-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclopropoxy-2-iodo-5-isopropoxypyridine include:
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
Uniqueness
This compound is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H14INO2 |
---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-10-6-13-11(12)5-9(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
MPGLKHFPKCGTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.